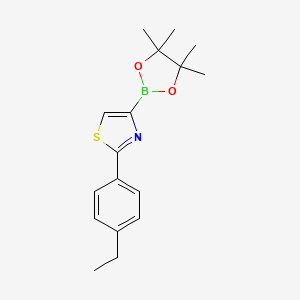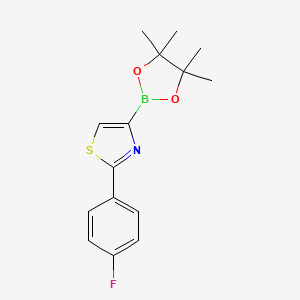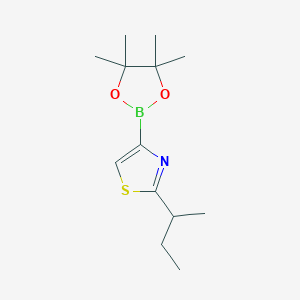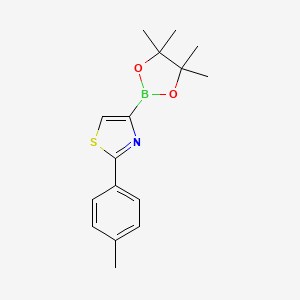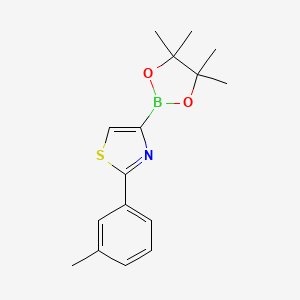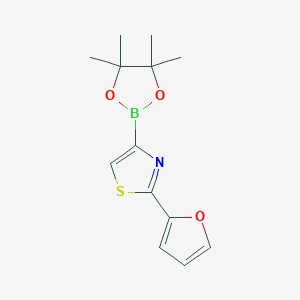
2-(2-Tolyl)thiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Tolyl)thiazole-4-boronic acid pinacol ester, otherwise known as 2-(2-TBP), is an important organic compound used in a wide range of scientific research applications. It is a colorless, crystalline compound that is synthesized from toluene and thiazole-4-boronic acid. 2-(2-TBP) is used for various purposes, including synthesis of organic compounds, catalysis, and as a reagent in organic synthesis. Additionally, it has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2-(2-TBP) has been used in various scientific research applications. It is used as a reagent in organic synthesis for the synthesis of other organic compounds. It is also used as a catalyst in organic reactions. Additionally, it has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(2-TBP) is not fully understood. However, it is believed that the compound acts as a nucleophile, which means that it forms a covalent bond with the substrate molecule. This bond is then broken, allowing the substrate molecule to react with other molecules. Additionally, it is believed that 2-(2-TBP) acts as a catalyst, which means that it increases the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-TBP) are not fully understood. However, it is believed that the compound has antioxidant properties, which means that it can protect cells from damage caused by free radicals. Additionally, it is believed that 2-(2-TBP) has anti-inflammatory properties, which means that it can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-TBP) has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, it is a colorless, crystalline compound, which makes it easy to work with. However, it is a relatively unstable compound, which means that it can degrade quickly in the presence of light or heat. Additionally, it is a relatively toxic compound, which means that it should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 2-(2-TBP). One potential direction is to further study its biochemical and physiological effects. Additionally, it could be studied for its potential applications in drug development and for its potential therapeutic effects. Furthermore, it could be studied for its potential uses in catalysis and organic synthesis. Finally, it could be studied for its potential uses in materials science and nanotechnology.
Métodos De Síntesis
2-(2-TBP) is synthesized from toluene and thiazole-4-boronic acid. The synthesis of 2-(2-TBP) begins with the reaction of toluene and thiazole-4-boronic acid in a solvent. The reaction is carried out at room temperature, and the product is a colorless, crystalline compound. The reaction can be represented as follows:
Toluene + Thiazole-4-boronic acid → 2-(2-TBP)
The reaction is typically carried out in a solvent such as ethanol or methanol. The reaction can be catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction is usually complete within 1-2 hours.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-8-6-7-9-12(11)14-18-13(10-21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKKRIKTERNFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



